1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis-

Beschreibung

Historical Development of Benzimidazole Compounds

Benzimidazoles emerged as a critical class of heterocyclic compounds following their discovery during vitamin B12 research in the mid-20th century. The foundational work of Woolley (1944) first linked benzimidazoles to biological activity, hypothesizing structural similarities to purines. A pivotal milestone occurred in the 1950s when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B12, spurring interest in synthetic analogs. Industrial applications began in the 1960s with the development of thiabendazole, a broad-spectrum anthelmintic, which demonstrated the scaffold’s therapeutic versatility. Over subsequent decades, benzimidazole derivatives expanded into diverse drug classes, including proton-pump inhibitors (e.g., omeprazole) and angiotensin II receptor blockers (e.g., telmisartan).

Table 1: Key Milestones in Benzimidazole Chemistry

Structural Significance of the Benzimidazole Scaffold

The benzimidazole scaffold consists of a fused benzene and imidazole ring, conferring unique electronic and steric properties. Its amphoteric nature arises from the NH group, enabling acid-base reactivity and salt formation. The planar structure facilitates π-π stacking interactions with biological targets, while substituents at positions 1-, 2-, and 5- modulate selectivity and potency. For example, 2-substituted derivatives (e.g., albendazole) exhibit enhanced tubulin-binding affinity in parasites. The scaffold’s hydrogen-bonding capacity and rigidity make it a privileged structure in drug design, enabling interactions with enzymes, receptors, and nucleic acids.

Key Structural Features:

- Tautomerism : Exists in two equivalent forms due to proton migration between N1 and N3.

- Electron-rich sites : N1 and N3 act as hydrogen bond donors/acceptors, while C2 and C5 allow electrophilic substitution.

- Bioisosterism : Mimics purine nucleotides, enabling interference with DNA/RNA synthesis in pathogens.

Classification and Nomenclature of Benzimidazole Derivatives

Benzimidazole derivatives are classified based on substitution patterns and therapeutic applications:

Table 2: Major Classes of Benzimidazole Derivatives

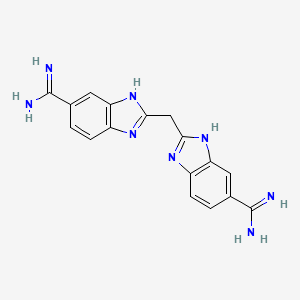

Nomenclature follows IUPAC rules, with numbering starting from the imidazole nitrogen. The compound 1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis- (CAS 74733-75-8) is systematically named to reflect the methylene bridge linking two 6-carboximidamide-substituted benzimidazole rings.

Position of 1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis- in Chemical Literature

This bis-benzimidazole derivative, also known as BABIM, represents a specialized subclass with enhanced biochemical interactions. Its synthesis involves condensing o-phenylenediamine with dicarboxylic acids or esters under acidic conditions, forming the methylene-bridged dimer. BABIM’s structure enables dual binding to enzymatic active sites, notably inhibiting tryptase and viral proteases.

Applications in Research:

- Protease Inhibition : BABIM binds to tryptase’s catalytic triad (His57, Asp102, Ser195), disrupting substrate hydrolysis.

- Antiparasitic Activity : Demonstrates sub-nanomolar efficacy against Trypanosoma brucei by targeting tubulin polymerization.

- Material Science : Serves as a ligand in metal-organic frameworks (MOFs) due to its chelating properties.

Synthetic Routes:

- Condensation : Reacting 5-amidino-2-aminophenol with formaldehyde under HCl catalysis.

- Cross-coupling : Using Pd-catalyzed Ullmann coupling to link benzimidazole monomers.

In patent literature, BABIM is cited as a lead compound for asthma and antiviral therapies, highlighting its cross-disciplinary relevance. Its inclusion in drug discovery databases (e.g., ChEMBL, PubChem) underscores its role as a template for structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name |

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKOOEFIMWKZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225717 | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-75-8 | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074733758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Die Synthese von BABIM umfasst mehrere Schritte, beginnend mit der Herstellung des Benzimidazolkerns. Ein übliches Verfahren beinhaltet die Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Salzsäure oder Schwefelsäure und wird bei erhöhten Temperaturen durchgeführt. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen, sowie die Skalierung des Prozesses für die großtechnische Produktion .

Analyse Chemischer Reaktionen

BABIM unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von BABIM zur Bildung von Benzimidazolderivaten mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of substituted benzamides based on benzimidazole structures that demonstrated promising activity against various cancer cell lines. Specifically, compounds derived from 1H-benzimidazole were evaluated for their cytotoxic effects against human colorectal carcinoma cells (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| W17 | 4.12 | HCT116 |

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 7.69 | HCT116 |

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Several studies have synthesized benzimidazole derivatives that showed potent antibacterial and antifungal activities against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a strong potential for development as new antimicrobial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Material Science

Synthesis of New Materials

In addition to its biological applications, 1H-benzimidazole-6-carboximidamide, 2,2'-methylenebis- serves as a valuable building block in the synthesis of advanced materials. Its unique structural properties allow it to be used in the formulation of polymers and coatings with specific functionalities. The compound's ability to form stable bonds and its thermal stability make it suitable for industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by Naganna et al. investigated the efficacy of benzimidazole-coumarin hybrids against MRSA. The results indicated that these compounds could penetrate bacterial barriers and disrupt DNA replication processes, showcasing their potential as effective treatments for resistant bacterial infections .

Case Study 2: Antidiabetic Properties

Another significant application involves the exploration of benzimidazole derivatives as potential antidiabetic agents. In vitro studies demonstrated that certain compounds exhibited high levels of α-amylase inhibition, suggesting their utility in managing diabetes by regulating blood sugar levels .

Wirkmechanismus

The mechanism of action of BABIM involves its interaction with specific molecular targets, such as enzymes and receptors. For example, BABIM has been shown to inhibit the activity of MPro and papain-like protease by binding to their active sites and preventing substrate binding. This inhibition can disrupt viral replication and reduce the spread of the virus . The molecular pathways involved in BABIM’s effects include the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent and Functional Group Variations

The target compound’s key structural features are compared below with related benzimidazole derivatives (Table 1):

Key Observations:

- Substituent Position: The carboximidamide group at position 6 distinguishes the target compound from analogs like 1H-Benzimidazol-5-amine,2,2'-methylenebis- (amine at position 5) . This positional variation influences electronic properties and binding interactions.

- Functional Group Reactivity: Chloromethyl derivatives (e.g., Derivatives 32–39) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas the carboximidamide group may participate in hydrogen bonding or act as a ligand in metal complexes .

- Methylene Bridge vs. Other Linkers: Compounds like 1H-BENZIMIDAZOL-5-AMINE,2,2'-(1,2-ETHANEDIYL)BIS (CAS: 41607-49-2) use ethylene (-CH2CH2-) instead of methylene bridges, altering conformational flexibility and steric bulk .

Biologische Aktivität

1H-Benzimidazole-6-carboximidamide, 2,2'-methylenebis- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article reviews the available literature on its biological activity, including anti-cancer properties, antiparasitic effects, and other pharmacological implications.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a carboximidamide functional group. Its structure can be represented as follows:

This structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Anti-Cancer Activity

1H-Benzimidazole derivatives are noted for their potential anti-cancer activities. Research indicates that several derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies involving MCF-7 (breast cancer) and U87 (glioblastoma) cell lines, compounds derived from benzimidazole showed IC50 values ranging from 25.72 μM to 45.2 μM, indicating effective inhibition of cell proliferation .

- Mechanisms of Action : The mechanism of action includes induction of apoptosis, as evidenced by flow cytometry results demonstrating increased apoptotic cell populations upon treatment with these compounds . Additionally, compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways .

Table 1: Summary of Anti-Cancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | 25.72 | Apoptosis induction |

| Compound 2 | U87 | 45.2 | EGFR/BRAF inhibition |

| Compound 3 | HuT78 | 9.68 | Selective cytotoxicity |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

- Efficacy : Novel amidine derivatives based on the benzimidazole scaffold showed promising results with enhanced selectivity and potency against T. cruzi. For instance, certain derivatives demonstrated effective inhibition with low micromolar concentrations .

- In Silico Studies : Computational analyses have provided insights into the pharmacokinetic profiles and potential toxicity of these compounds, supporting their development as therapeutic agents .

Table 2: Antiparasitic Activity Overview

| Compound | Target Organism | IC50 (μM) | Observations |

|---|---|---|---|

| DB2228 | T. cruzi | <10 | High selectivity |

| DB2232 | T. cruzi | <5 | Promising lead compound |

Other Biological Activities

Beyond anti-cancer and antiparasitic effects, benzimidazole derivatives have been investigated for their antimicrobial properties. Some studies highlight their effectiveness against biofilm-forming bacteria and other pathogens .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various benzimidazole derivatives:

- Case Study 1 : A series of benzimidazole-based compounds were synthesized and tested for dual inhibition of EGFR and BRAFV600E in melanoma cells. The most active compounds demonstrated significant cell growth inhibition and induced apoptosis through caspase activation .

- Case Study 2 : In a comparative study of indole and benzimidazole analogues, it was found that replacing furan with benzimidazole significantly enhanced DNA binding affinity and antiparasitic activity against T. cruzi .

Q & A

Advanced Research Question

- Protecting groups : Use Boc or Fmoc to shield reactive amines during alkylation/acylation .

- Catalyst selection : Ru complexes reduce over-oxidation compared to MnO₂ in carboximidamide synthesis .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .

How can membrane separation technologies purify benzimidazole derivatives?

Basic Research Question

Nanofiltration (NF) or reverse osmosis (RO) membranes with MWCO ≤ 300 Da effectively separate small molecules from reaction mixtures. For charged derivatives (e.g., protonated amidines), electrodialysis enhances recovery rates . Contradictions in purity data (e.g., HPLC vs. LC-MS) necessitate cross-validation with orthogonal methods like capillary electrophoresis .

What are the challenges in scaling up benzimidazole synthesis from lab to pilot plant?

Advanced Research Question

Key challenges include:

- Heat management : Exothermic reactions (e.g., oxidations) require jacketed reactors with precise temperature control .

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized Ru) reduce costs but may lose activity after cycles .

- Waste minimization : Process intensification via continuous flow reactors improves atom economy .

How do substituents at the 6-position influence the biological activity of benzimidazole derivatives?

Advanced Research Question

Electron-deficient groups (e.g., -NO₂, -CF₃) at the 6-position enhance binding to ATP pockets in kinases, while bulky substituents (e.g., -Ph) may sterically hinder entry . Quantitative Structure-Activity Relationship (QSAR) models incorporating Hammett constants (σ) or LogP values can predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.